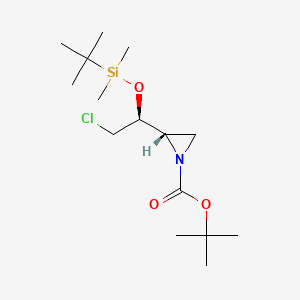

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine (NTBC) is an organosilicon compound used in a variety of laboratory experiments, including synthesis, biochemical and physiological research. It serves as a useful reagent in the synthesis of various organic compounds, and has been studied for its potential therapeutic applications. This article will provide an overview of NTBC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine

The compound N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine, a specialized aziridine derivative, is part of a broader class of aziridine alkaloids and related compounds known for their potential therapeutic applications. Aziridine alkaloids, for instance, have been identified in both terrestrial and marine species and are known for their broad range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. These compounds serve as important sources for drug prototypes and leads in drug discovery, highlighting the significance of aziridine derivatives in medicinal chemistry and pharmacology (Ismail, Levitsky, & Dembitsky, 2009).

Antitumor Applications

Aziridine-containing compounds, like the one , are especially noted for their antitumor properties. For example, mitomycin C, which features an aziridine ring, is critical for its antitumor activity. It's known for DNA cross-linking and tumor inhibition, highlighting the therapeutic potential of aziridine derivatives in cancer treatment (Crooke & Bradner, 1976).

Photocatalytic and Environmental Applications

Beyond pharmacological uses, aziridine derivatives and related compounds find applications in environmental and material sciences. For instance, certain photocatalysts based on bismuth oxychloride (BiOCl) modifications demonstrate enhanced photocatalytic performance for environmental cleanup and solar energy utilization. These modifications can involve the introduction of functional groups or the creation of heterojunctions to improve light absorption and catalytic efficiency, potentially including aziridine-based compounds for advanced environmental applications (Ni et al., 2016).

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(1S)-1-[tert-butyl(dimethyl)silyl]oxy-2-chloroethyl]aziridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30ClNO3Si/c1-14(2,3)19-13(18)17-10-11(17)12(9-16)20-21(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12+,17?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBNZGNJSFHIJ-KJJPGHAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(CCl)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1[C@@H](CCl)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747198 |

Source

|

| Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine | |

CAS RN |

326480-01-7 |

Source

|

| Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

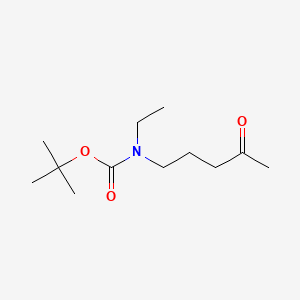

![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)

![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)